N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, an indoline moiety, and a benzenesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopropanecarbonyl group: This can be achieved through the reaction of cyclopropanecarboxylic acid with a suitable reagent to form the corresponding acyl chloride, which is then reacted with an indoline derivative to form the cyclopropanecarbonyl-indoline intermediate.
Introduction of the benzenesulfonamide group: The intermediate is then reacted with 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development. Its unique structure could interact with specific biological targets, leading to potential therapeutic effects.
Medicine: The compound could be investigated for its potential use in treating various diseases, particularly those involving specific molecular targets.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide: This compound shares the cyclopropanecarbonyl-indoline core but differs in the substituent groups, leading to different chemical and biological properties.
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide:
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxoimidazolidine-1-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-28-21-14(2)11-19(12-15(21)3)29(26,27)23-18-8-7-16-9-10-24(20(16)13-18)22(25)17-5-6-17/h7-8,11-13,17,23H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJUEBSJPHCCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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